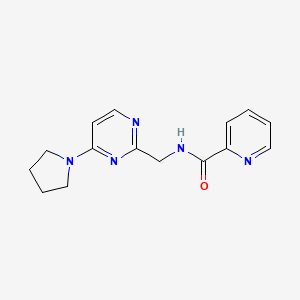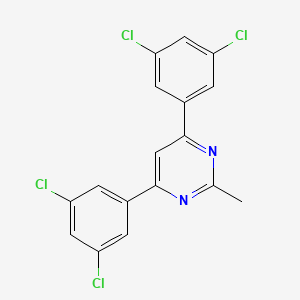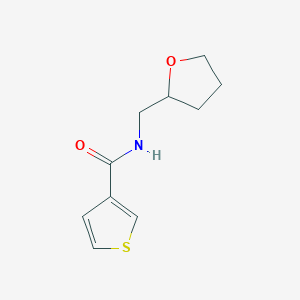![molecular formula C14H12N4OS B2485623 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1179983-17-5](/img/structure/B2485623.png)
6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the cinnamylthio variant, often involves catalytic methods using heteropolyacids, such as H14[NaP5W29MoO110] and H3PMo12O40, to yield high product yields. Another approach involves a tandem aza-Wittig and annulation reactions for regioselective synthesis. Microwave-assisted strategies have also been developed for rapid synthesis, indicating versatile methodologies for producing these compounds with high efficiency and selectivity (Heravi et al., 2007).
Molecular Structure Analysis The molecular structure of these derivatives is confirmed through spectroscopy data, including IR, 1H NMR, and MS, alongside elemental analysis or X-ray diffraction crystallography. This comprehensive characterization ensures the accurate identification of the synthesized compounds and aids in understanding their chemical behaviors and interactions (Wang et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Pyrazolo[3,4-d]pyrimidines exhibit significant adenosine receptor affinity, with certain derivatives showing antagonist activity greater than theophylline at the A1 adenosine receptor. The synthesis of these compounds involves complex reactions, such as aza-Wittig and annulation reactions, highlighting their structural diversity and potential for various biological activities (Quinn et al., 1991).
Antifungal and Antimicrobial Activities
Novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have demonstrated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. These compounds exhibit better antifungal activities when specific substituents are present, indicating their potential as antifungal agents (Wang et al., 2008).
Anticancer and Anti-inflammatory Applications
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, displaying cytotoxic activities against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Herbicidal Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one, containing aryloxyphenoxypropionate moieties, have shown potential herbicidal activity against rape and barnyard grass. The synthesis of these compounds via tandem aza-Wittig and annulation reactions highlights their potential as herbicides (Liu et al., 2007).
Antimicrobial Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial activities, with some compounds showing moderate to strong activity against pathogenic bacteria. This research underscores the importance of structural modifications in enhancing antimicrobial properties (Eweas et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target enzymes such asacetyl-CoA carboxylase , which plays a crucial role in fatty acid metabolism and regulation of cell growth.
Mode of Action
It’s likely that it interacts with its targets through a process ofmolecular docking , where the compound binds to the active site of the target enzyme . This binding can inhibit the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential interaction with acetyl-coa carboxylase, it may impactfatty acid biosynthesis and other related metabolic pathways .
Result of Action
Similar compounds have shown significantantimicrobial activity against various bacteria and fungi . This suggests that 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may also have potential antimicrobial effects.
Propriétés
IUPAC Name |
6-[(E)-3-phenylprop-2-enyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13-11-9-15-18-12(11)16-14(17-13)20-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H2,15,16,17,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHTHZDSZPPCI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)